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Compound of Interest

Compound Name: 6-Fluoronaphthalen-2-OL

Cat. No.: B077081

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Fluoronaphthalen-2-ol, a
fluorinated aromatic compound of significant interest in medicinal chemistry and materials
science. Given its structural features, it serves as a valuable intermediate for the synthesis of
novel therapeutic agents and functional materials. This document details its core properties, a
proposed synthetic route, predicted spectroscopic data, and potential biological applications,
with a focus on its relevance to drug discovery.

Core Compound Information

6-Fluoronaphthalen-2-ol, also known as 6-fluoro-2-naphthol, is a derivative of naphthalene.
The strategic placement of a fluorine atom can significantly modulate the physicochemical
properties of the parent molecule, including its lipophilicity, metabolic stability, and binding
affinity to biological targets. This makes it a desirable building block in the design of new
pharmaceuticals.

Chemical Structure:

Table 1: Physicochemical and Registry Information for 6-Fluoronaphthalen-2-ol
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Property Value Reference
CAS Number 13101-83-2 [1]
Molecular Formula Ci0H7FO [1]
Molecular Weight 162.16 g/mol [1]

IUPAC Name 6-fluoronaphthalen-2-ol

Canonical SMILES

C1=CC2=C(C=CC(=C2)F)C=C
10

Predicted pKa

9.51+0.40

Predicted logP

2.68

Physical Form

Solid

Spectroscopic Characterization (Predicted)

While experimental spectra for 6-Fluoronaphthalen-2-ol are not widely available in the public

domain, *H and 3C NMR chemical shifts can be predicted based on established principles of

fluorine's electronic effects on aromatic systems and by comparison with analogous

compounds. These predictions are invaluable for the structural verification of synthesized

material.

Table 2: Predicted *H and *3C NMR Chemical Shifts for 6-Fluoronaphthalen-2-ol (in CDClIs)
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1H NMR Predicted Shift (ppm) Description
H-1 ~7.15 Doublet
H-3 ~7.10 Doublet of doublets
H-4 ~7.70 Doublet
H-5 ~7.80 Doublet of doublets
Doublet of doublets (coupling
H-7 ~7.25
toF)
Doublet of doublets (coupling
H-8 ~7.75
toF)
OH ~5.0-6.0 Broad singlet
13C NMR Predicted Shift (ppm) Description
C-1 ~109.5 CH
C-2 ~154.0 C-OH
C-3 ~118.0 CH
C-4 ~130.0 CH
C-4a ~128.5 Quaternary C
C-5 ~125.0 CH (doublet, J(C-F) ~ 9 Hz)
C-F (large doublet, J(C-F) ~
C-6 ~161.0
245 Hz)
C-7 ~112.0 CH (doublet, J(C-F) ~ 25 Hz)
C-8 ~131.0 CH (doublet, J(C-F) ~ 5 Hz)
C-8a ~135.0 Quaternary C

Note: Predicted values are estimates. Actual experimental values may vary. Coupling constants
(J) to fluorine are particularly characteristic.
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Experimental Protocols: Proposed Synthesis

A direct, published experimental protocol for the synthesis of 6-Fluoronaphthalen-2-ol is not
readily available. However, a plausible and robust synthetic route can be proposed based on
well-established transformations in organic chemistry, starting from the commercially available
6-bromo-2-naphthol or via a Sandmeyer-type reaction from an amino precursor. The following
protocol outlines a hypothetical synthesis starting from 6-amino-2-naphthol via a Balz-

Schiemann reaction.
Protocol 1: Synthesis of 6-Fluoronaphthalen-2-ol via Balz-Schiemann Reaction
Step 1: Diazotization of 6-Amino-2-naphthol

o Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer,
and a dropping funnel, suspend 6-amino-2-naphthol (1 equivalent) in a solution of fluoroboric
acid (HBF4, 48% in water, ~3-4 equivalents). Cool the mixture to O to -5 °C using an ice-salt
bath.

o Diazotization: Prepare a solution of sodium nitrite (NaNOz, 1.1 equivalents) in a minimal
amount of cold water. Add this solution dropwise to the stirred suspension while maintaining
the internal temperature below 0 °C.

 Stirring: Continue stirring the mixture at 0 °C for an additional 30-60 minutes after the
addition is complete. The formation of the diazonium salt is often indicated by a change in
color and the dissolution of the starting amine. The resulting diazonium tetrafluoroborate salt

may precipitate.

Step 2: Thermal Decomposition (Balz-Schiemann Reaction)

« |solation of Salt: Filter the precipitated diazonium tetrafluoroborate salt under vacuum. Wash
the solid sequentially with cold 5% HBFa4 solution, then with cold ethanol, and finally with cold
diethyl ether to facilitate drying. Dry the salt under vacuum. Caution: Diazonium salts can be
explosive when dry and should be handled with extreme care and behind a blast shield.

Decomposition: Gently heat the dry diazonium salt in an appropriate flask. The
decomposition typically occurs between 100-150 °C and is accompanied by the evolution of
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nitrogen gas (N2) and boron trifluoride (BFs). The heating should be controlled to prevent
overly vigorous decomposition.

 Alternative (in situ): Alternatively, the agueous solution of the diazonium salt can be irradiated
with a UV lamp or heated in an organic solvent to induce decomposition, although yields
may vary.

Step 3: Work-up and Purification

o Extraction: Once the decomposition is complete, cool the reaction mixture. Dissolve the
crude product in a suitable organic solvent, such as ethyl acetate or dichloromethane. Wash
the organic solution with water, followed by a saturated sodium bicarbonate solution, and
finally with brine.

» Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate
(MgSO0a), filter, and concentrate the solvent under reduced pressure using a rotary
evaporator.

« Purification: Purify the crude solid by column chromatography on silica gel (using a
hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.qg.,
ethanol/water or toluene) to yield pure 6-Fluoronaphthalen-2-ol.

Potential Biological Activity and Applications

Naphthalene derivatives are a well-established scaffold in medicinal chemistry, exhibiting a
wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial
properties. The introduction of fluorine can enhance these properties.

Anticancer Potential and STAT3 Signaling

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is
persistently activated in a wide variety of human cancers and plays a crucial role in tumor cell
proliferation, survival, invasion, and angiogenesis.[2] The STAT3 signaling pathway is therefore
a key target for the development of novel cancer therapeutics. Several naphthalene-based
compounds have been investigated as potential STAT3 inhibitors. While 6-Fluoronaphthalen-
2-ol has not been specifically tested, its core structure makes it a candidate for investigation as
a STAT3 signaling modulator.
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Table 3: Cytotoxic Activity (ICso) of Selected Naphthalene Derivatives Against Human Cancer
Cell Lines

Compound .
ol Cell Line Cancer Type ICs0 (UM) Reference
ass

Naphthalene-
substituted

] MDA-MB-231 Breast 0.03-0.26 [3]
triazole

spirodienone

Naphthalene-
substituted )

) Hela Cervical 0.07-0.72 [3]
triazole

spirodienone

Naphthalene-
substituted

] A549 Lung 0.08 - 2.00 [3]
triazole

spirodienone

Aminobenzylnap
hthol derivative HT-29 Colon 31.78 £ 3.93 [4]
(MMZ-45B)

1-Alkyl-2-
naphthol Various Multiple 12+1.1 [5]
derivative (5d)

Note: This table provides context on the potential of the naphthalene scaffold. The activity of 6-
Fluoronaphthalen-2-ol must be determined experimentally.

Mandatory Visualizations

Diagram 1: General Experimental Workflow for Synthesis and Characterization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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